molecular formula C8H14F3N B13351862 (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine

(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B13351862
M. Wt: 181.20 g/mol
InChI Key: KFIUESOKROCZNL-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is a chemical compound with the molecular formula C8H14F3N It is a cyclohexylamine derivative, characterized by the presence of a trifluoromethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Formation of Trifluoromethyl Group: The trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3).

    Reduction: The intermediate product is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Amination: The alcohol is converted to the amine by reacting it with methylamine (CH3NH2) under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced using reducing agents such as sodium borohydride (NaBH4) to form secondary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3), under mild conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted cyclohexylamines.

Scientific Research Applications

(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross biological membranes and reach its targets effectively.

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-(Trifluoromethyl)cyclohexan-1-amine
  • (1S,2R,5S)-5-[3-(Trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-2-(2,4,5-trifluorophenyl)cyclohexanamine

Uniqueness

(1S,2R)-N-Methyl-2-(trifluoromethyl)cyclohexan-1-amine is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Properties

Molecular Formula

C8H14F3N

Molecular Weight

181.20 g/mol

IUPAC Name

(1S,2R)-N-methyl-2-(trifluoromethyl)cyclohexan-1-amine

InChI

InChI=1S/C8H14F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h6-7,12H,2-5H2,1H3/t6-,7+/m1/s1

InChI Key

KFIUESOKROCZNL-RQJHMYQMSA-N

Isomeric SMILES

CN[C@H]1CCCC[C@H]1C(F)(F)F

Canonical SMILES

CNC1CCCCC1C(F)(F)F

Origin of Product

United States

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